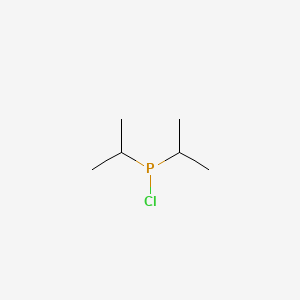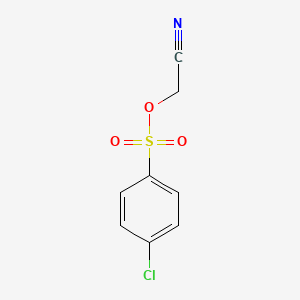
Chlorodiisopropylphosphine
Overview
Description
Chlorodiisopropylphosphine is an organophosphorus compound with the formula [(CH3)2CH]2PCl . It is a colorless liquid that reacts with water and oxygen . The compound is used to prepare tertiary phosphines and phosphinite ligands .
Synthesis Analysis
Chlorodiisopropylphosphine can be synthesized from magnesium, isopropyl chloride, and phosphorus trichloride in the presence of tetrahydrofuran used as the solvent .Molecular Structure Analysis
The molecular formula of Chlorodiisopropylphosphine is C6H14ClP . The average mass is 152.602 Da and the monoisotopic mass is 152.052170 Da .Physical And Chemical Properties Analysis
Chlorodiisopropylphosphine has a molecular weight of 152.60 g/mol . It is a colorless liquid that reacts with water and oxygen . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis of Tertiary Phosphines
Chlorodiisopropylphosphine is used to prepare tertiary phosphines . It reacts with Grignard reagents and organolithium compounds to give phosphines . The reaction is as follows:
[(CH3)2CH]2PCl+RM→[(CH3)2CH]2PR+MCl[(CH_3)_2CH]_2PCl + RM \rightarrow [(CH_3)_2CH]_2PR + MCl [(CH3)2CH]2PCl+RM→[(CH3)2CH]2PR+MCl
Synthesis of Phosphinite Ligands
Chlorodiisopropylphosphine reacts with alcohols and phenols to give phosphinites . This reaction typically is conducted in the presence of a base . The reaction is as follows:
[(CH3)2CH]2PCl+ROH→[(CH3)2CH]2POR+HCl[(CH_3)_2CH]_2PCl + ROH \rightarrow [(CH_3)_2CH]_2POR + HCl [(CH3)2CH]2PCl+ROH→[(CH3)2CH]2POR+HCl
Synthesis of p-styryldiisopropylphosphine
Chlorodiisopropylphosphine can be used to synthesize p-styryldiisopropylphosphine by reacting with 4-chlorostyrene via Grignard reaction .
Zirconophosphination of Alkynes
Chlorodiisopropylphosphine can be used as a phosphination reagent in combination with [Cp2Zr(1-butene)(DMAP)] (Cp=cyclopentadienyl; DMAP= 4-(dimethylamino)pyridine)) for the zirconophosphination of alkynes to form zirconoalkenylphosphines .
Synthesis of Luminescent Mixed-Donor Platinum POCN Pincer Complex
Chlorodiisopropylphosphine can be used to synthesize a luminescent mixed-donor platinum POCN pincer complex via cyclometalation process .
Safety and Hazards
Chlorodiisopropylphosphine is highly flammable and can cause severe skin burns and eye damage . It may also cause respiratory irritation . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be handled only in a well-ventilated area and with appropriate protective clothing .
properties
IUPAC Name |
chloro-di(propan-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClP/c1-5(2)8(7)6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPDBTOWHLZQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337132 | |
| Record name | Chlorodiisopropylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorodiisopropylphosphine | |
CAS RN |
40244-90-4 | |
| Record name | Chlorodiisopropylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40244-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorodiisopropylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040244904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorodiisopropylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodiisopropylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORODIISOPROPYLPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FG5N54CYB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Chlorodiisopropylphosphine particularly useful in ligand synthesis?
A: Chlorodiisopropylphosphine serves as a valuable precursor for synthesizing various metal ligand compounds []. Its reactivity stems from the presence of both the chlorine atom, which can be readily substituted, and the phosphorus atom's lone pair, capable of coordinating to metal centers. This versatility allows for the creation of diverse ligand structures with tailored electronic and steric properties, impacting the catalytic activity and selectivity of the resulting metal complexes.
Q2: What are the typical reaction conditions used to synthesize Chlorodiisopropylphosphine?
A: Chlorodiisopropylphosphine synthesis commonly utilizes magnesium, isopropyl chloride, and phosphorus trichloride as starting materials, with tetrahydrofuran as the solvent [, ]. This method often involves reacting a Grignard reagent (isopropylmagnesium chloride) with phosphorus trichloride at low temperatures (-30°C to -35°C) []. The use of tetrahydrofuran instead of diethyl ether as the solvent has been shown to improve both the reaction yield (up to 71.64%) and safety [].
Q3: How does ultrasound irradiation impact the synthesis of Chlorodiisopropylphosphine?
A: Studies show that employing ultrasound irradiation during the synthesis of Chlorodiisopropylphosphine leads to a significant increase in product yield, reaching up to 80.1% with a purity of 96% after fractionation []. Additionally, this method results in a clearer reaction solution, simplifying the disposal of residues and contributing to a cleaner overall process [].
Q4: Can you provide an example of Chlorodiisopropylphosphine's application in the synthesis of a specific metal complex?
A: Chlorodiisopropylphosphine plays a crucial role in forming ruthenium complexes featuring a neutral pincer PCP ligand with a central carbene moiety []. The ligand precursor, synthesized from pyrrole, formaldehyde, and chlorodiisopropylphosphine, reacts with a ruthenium precursor to yield a complex that acts as a moderately active precatalyst for the transfer hydrogenation of ketones []. This exemplifies the utility of Chlorodiisopropylphosphine in constructing ligands that enable valuable catalytic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![4'-Hydroxy-3',4,5',6,6',7-hexamethylspiro[2-oxabicyclo[2.2.2]octane-8,2'-oxane]-3,5-dione](/img/structure/B1205542.png)
